molecular formula C9H10O3 B15280206 Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)

Cat. No.: B15280206
M. Wt: 166.17 g/mol
InChI Key: ADMKTAYMNAFZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) (hereafter referred to as the target compound) is a substituted acetophenone derivative characterized by a hydroxy group at the 3-position and a hydroxymethyl group at the 2-position of the benzene ring.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-[3-hydroxy-2-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C9H10O3/c1-6(11)7-3-2-4-9(12)8(7)5-10/h2-4,10,12H,5H2,1H3

InChI Key

ADMKTAYMNAFZAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) typically involves the hydroxylation and hydroxymethylation of acetophenone derivatives. One common method includes the use of catalysts such as metal halides (e.g., FeBr3, AlCl3) to facilitate the electrophilic aromatic substitution reactions . The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes.

Comparison with Similar Compounds

Research Findings and Challenges

  • Toxicity: Hydroxylated ethanones generally exhibit lower acute toxicity (e.g., LD₅₀ > 500 mg/kg for quinolinyl derivatives ) compared to halogenated analogues.
  • Stability : Multiple hydroxyl groups increase susceptibility to oxidation, necessitating inert storage conditions .
  • Stereochemical Effects : Hydroxyethyl-substituted isomers (e.g., CAS 200337-65-1) demonstrate enantiomer-dependent bioactivity, highlighting the need for chiral synthesis .

Biological Activity

Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI), also known by its CAS number 125604-06-0, is a compound with notable biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.17 g/mol
  • Structural Information : The compound features a hydroxymethyl group and a hydroxyl group attached to a phenyl ring, contributing to its biological activity.
PropertyValue
CAS Number125604-06-0
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
LogP1.3815

Biological Activity

Ethanone derivatives have been studied for various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Effects : Research indicates that certain ethanone derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in pharmaceuticals and food preservation.
  • Cytotoxicity : Some studies have reported that ethanone derivatives can induce cytotoxic effects in cancer cell lines, leading to apoptosis. This makes them candidates for further investigation in cancer therapy.

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study evaluating the antioxidant capacity of various phenolic compounds found that ethanone derivatives showed promising results in reducing oxidative stress markers in vitro. The mechanism involved the inhibition of lipid peroxidation and enhancement of endogenous antioxidant enzymes .
  • Antimicrobial Activity :
    • Research conducted on the antimicrobial efficacy of ethanone derivatives demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study suggested that the hydroxymethyl group plays a crucial role in enhancing antimicrobial activity .
  • Cytotoxicity in Cancer Cells :
    • A recent investigation into the cytotoxic effects of phenolic compounds revealed that ethanone derivatives induced apoptosis in human breast cancer cells (MCF-7). The study highlighted the activation of caspase pathways as a mechanism for cell death .

The biological activities of ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in oxidative stress pathways, further contributing to their protective effects.
  • Cell Signaling Modulation : Ethanone derivatives may influence various signaling pathways related to cell survival and apoptosis, making them potential candidates for therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.